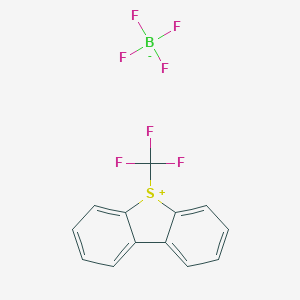

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

Description

The exact mass of the compound S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVISWLINKWMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BF7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380541 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131880-16-5 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate

Foreword: The Strategic Importance of Electrophilic Trifluoromethylation

In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group holds a position of exceptional importance.[1][2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physical, chemical, and biological properties.[3][4][5] The strategic introduction of a CF₃ moiety can enhance binding affinity, improve metabolic profiles, and modulate bioavailability, making it a cornerstone of contemporary medicinal chemistry.[5]

This has driven significant research into reagents capable of efficiently transferring a trifluoromethyl group. Among the most powerful and versatile are the electrophilic trifluoromethylating agents, which function as synthetic equivalents of the elusive CF₃⁺ cation.[1] Within this class, the S-(trifluoromethyl)dibenzothiophenium salts, pioneered by Umemoto and often referred to as Umemoto's reagents, are exemplary.[1][6][7] These shelf-stable, crystalline solids offer a potent and reliable means of installing a CF₃ group onto a wide array of nucleophiles.[7][8][9]

This guide provides an in-depth technical overview of the synthesis of a key member of this family: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate. We will delve into the mechanistic underpinnings of its formation, provide a validated, step-by-step laboratory protocol, and discuss the critical parameters that ensure a successful and safe synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of electrophilic trifluoromethylation in their work.

The Synthetic Strategy: A Logic-Driven Approach

The synthesis of the dibenzothiophenium core relies on a robust and well-established transformation: an acid-catalyzed intramolecular electrophilic aromatic substitution. The most effective methods involve the preparation of an aryl trifluoromethyl sulfoxide precursor, which is then induced to cyclize, forming the rigid tricyclic dibenzothiophenium cation.[7][10] The final step involves a counter-anion exchange to yield the desired tetrafluoroborate salt, which offers a favorable balance of reactivity, stability, and handling properties.

The overall synthetic workflow can be visualized as a three-stage process:

Caption: High-level workflow for the synthesis of the target compound.

This strategy is underpinned by fundamental chemical principles. The sulfoxide oxygen is protonated by a strong acid, creating a highly reactive species. This enhances the electrophilicity of the sulfur atom and facilitates the subsequent intramolecular attack by the adjacent phenyl ring to form the stable, aromatic dibenzothiophenium system.

Reaction Mechanism: The Electrophilic Cascade

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The conversion of the sulfoxide precursor to the dibenzothiophenium salt proceeds through the following key steps:

Caption: Key mechanistic steps in the acid-catalyzed cyclization.

-

Protonation of the Sulfoxide: Fuming sulfuric acid, a potent proton source, protonates the sulfoxide oxygen. This converts the hydroxyl group into a good leaving group (water).

-

Intramolecular Electrophilic Attack: The loss of water generates a highly electrophilic sulfur species. This intermediate is immediately trapped by the electron-rich pi system of the neighboring phenyl ring in a classic electrophilic aromatic substitution reaction.

-

Aromatization: A proton is lost from the site of attack, restoring the aromaticity of the newly formed ring and yielding the thermodynamically stable dibenzothiophenium cation. The initial counter-anion is the hydrogen sulfate or sulfate from the reaction medium.

-

Anion Exchange: The crude intermediate salt is then treated with a solution of sodium tetrafluoroborate. The less soluble tetrafluoroborate salt of the dibenzothiophenium cation precipitates, driving the equilibrium towards the final product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to these steps, coupled with good laboratory practice, is essential for success.

Safety First: This synthesis involves corrosive and hazardous materials. Always work in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[11][12][13] The final product and intermediates are irritants to the skin, eyes, and respiratory system.[12][14]

| Reagent/Material | CAS Number | Molecular Weight | Key Hazards |

| 2-Phenylthiophenyl Trifluoromethyl Sulfoxide | N/A | --- | Irritant |

| Fuming Sulfuric Acid (20% SO₃) | 8014-95-7 | Variable | Severe Corrosive, Oxidizer |

| Sodium Tetrafluoroborate (NaBF₄) | 13755-29-8 | 109.80 | Toxic, Irritant |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, Suspected Carcinogen |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

Step 1: Intramolecular Cyclization

-

To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-phenylthiophenyl trifluoromethyl sulfoxide (1.0 eq).

-

Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Under a slow stream of nitrogen, begin stirring the sulfoxide.

-

Slowly add fuming sulfuric acid (20% SO₃, 5.0 eq) dropwise via the dropping funnel over 30 minutes. Causality: The slow, cooled addition is critical to manage the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Counter-Anion Exchange

-

Once the reaction is complete, cool the dark, viscous mixture again in an ice-water bath.

-

Very slowly and carefully, quench the reaction by adding the mixture to a beaker containing a vigorously stirred slurry of crushed ice and deionized water (approx. 10 volumes). Critical Insight: This quenching step must be performed with extreme caution due to the large exotherm produced when diluting concentrated sulfuric acid. Adding the acid to the ice/water is the correct procedure.

-

Prepare a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄, 1.5 eq).

-

Add the NaBF₄ solution to the quenched reaction mixture with continued stirring. A precipitate of the crude product should form immediately.

-

Stir the resulting slurry in the ice bath for an additional 1-2 hours to ensure complete precipitation.

Step 3: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water (3 x 20 mL) and then with a small amount of cold dichloromethane to remove residual impurities.

-

Dry the crude product under high vacuum for 24 hours.

-

For further purification, the crude solid can be recrystallized from a suitable solvent system, such as acetonitrile/water or dichloromethane/ether, to yield this compound as a white to off-white crystalline solid.[15]

Characterization and Quality Control

Verifying the identity and purity of the final product is a non-negotiable step.

-

Appearance: White to off-white or light brown crystalline powder.[15][16]

-

Melting Point (mp): 162-164 °C (literature value).[11] A sharp melting point within this range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm), consistent with the eight protons of the dibenzothiophene core.[6][17]

-

¹⁹F NMR: This is a key diagnostic tool. A singlet corresponding to the BF₄⁻ anion should be observed (approx. δ -150 ppm), and a second singlet for the S-CF₃ group should be present at a characteristic chemical shift.

-

Concluding Remarks

The synthesis of this compound is a powerful enabling tool for advanced chemical research. While the procedure involves hazardous reagents requiring careful handling, the protocol described herein is robust and reliable. The resulting reagent provides a direct and efficient pathway for the electrophilic introduction of the trifluoromethyl group, a critical transformation in the development of novel pharmaceuticals, agrochemicals, and functional materials.[11][15] The continued development of such practical synthetic methods for fluorination reagents is a testament to the enduring importance of fluorine chemistry in science and industry.[8][9]

References

-

Electrophilic Trifluoromethylation. Chem-Station Int. Ed.[Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]

-

Yagupolskii, L. M., et al. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PubMed. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Royal Society of Chemistry. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

The Impact of Trifluoromethyl Groups in Organic Synthesis. Synthonix. [Link]

-

Effective methods for preparing S-(trifluoromethyl)dibenzothiophenium salts. LookChem. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]

-

Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

-

Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]

-

Exploring S-(Trifluoromethyl)dibenzothiophenium Trifluoromethanesulfonate: A Key Fluorochemical Reagent. Acme Organics. [Link]

-

Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. ACS Publications. [Link]

-

Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Kinetic study of trifluoromethylation with s-(trifluoromethyl) dibenzothiophenium salts. LookChem. [Link]

-

Synthesis and Application of [¹⁸F]Togni Reagent I: An Electrophilic ¹⁸F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. [Link]

-

Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. ACS Publications. [Link]

-

This compound - Spectrum. SpectraBase. [Link]

-

Synthesis of Dibenzothiophenium Salts and Observations in Radiofluorination. ResearchGate. [Link]

-

S-Trifluoromethylation of Aromatic Thiols. ChemistryViews. [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effective methods for preparing S-(trifluoromethyl)dibenzothiophenium salts-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 11. 5-(トリフルオロメチル)ジベンゾチオフェニウム テトラフルオロホウ酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. innospk.com [innospk.com]

- 16. chemimpex.com [chemimpex.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. scbt.com [scbt.com]

mechanism of electrophilic trifluoromethylation by Umemoto's reagent

An In-Depth Technical Guide to the Mechanism of Electrophilic Trifluoromethylation by Umemoto's Reagents

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, capable of profoundly enhancing molecular properties such as metabolic stability, lipophilicity, and binding affinity[1][2]. Among the various methods developed for this purpose, electrophilic trifluoromethylation stands out for its ability to functionalize electron-rich substrates. Umemoto's reagents, a class of S-(trifluoromethyl)dibenzothiophenium salts, have been pivotal in this field, serving as potent and versatile sources of an electrophilic "CF₃⁺" synthon[1][3]. This guide provides an in-depth analysis of the reaction mechanisms governing trifluoromethylation with these reagents. We will dissect the prevailing mechanistic dichotomy—the polar S_N2-like pathway versus the single-electron transfer (SET) pathway—by synthesizing insights from extensive computational modeling and experimental evidence. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these powerful reagents function, enabling more rational and efficient application in synthesis.

The Umemoto Reagents: A Legacy of Tunable Electrophilicity

First introduced by Teruo Umemoto and his colleagues, these reagents are structurally characterized as S-(trifluoromethyl)dibenzothiophenium salts[4]. Their broad utility stems from their stability, ease of handling, and, most importantly, their tunable reactivity[4][5]. The electrophilicity of the reagent can be finely adjusted by introducing electron-withdrawing or electron-donating substituents onto the dibenzothiophene backbone[4]. This has led to the development of several "generations" of reagents, each with distinct power and scope.

For instance, the introduction of fluorine atoms at the 2 and 8 positions (Umemoto Reagent II) or trifluoromethoxy groups (Umemoto Reagent IV) significantly enhances the reagent's electrophilicity compared to the unsubstituted parent compound (Umemoto Reagent I)[5][6]. This increased reactivity is attributed to the greater electron deficiency imposed on the sulfonium center, which makes the CF₃ group more susceptible to transfer[5].

Table 1: Evolution and Reactivity of Key Umemoto Reagents

| Reagent Name | Core Structure Substituents | Key Features & Relative Reactivity |

| Umemoto Reagent I | None (H) | The foundational, commercially available reagent. Effective for a wide range of nucleophiles[3][7]. |

| Umemoto Reagent II | 2,8-Difluoro | More powerful than Reagent I due to the electron-withdrawing nature of fluorine[8]. |

| Umemoto Reagent IV | 2,8-Bis(trifluoromethoxy) | Exhibits even higher reactivity due to the strong electronic effect of the OCF₃ groups[5][6]. |

The Core Mechanistic Debate: Polar vs. Radical Pathways

The transfer of the CF₃ group from an Umemoto reagent to a nucleophile is not mechanistically monolithic. Two primary pathways have been proposed and intensely studied: a polar, S_N2-type nucleophilic attack, and a radical-based single-electron transfer (SET) process[3]. The operative mechanism is often dictated by the nature of the nucleophile and the specific reaction conditions.

The Polar Pathway: S_N2-like Nucleophilic Attack

For the majority of nucleophiles, particularly carbanions and electron-rich heteroaromatics, a polar mechanism is strongly supported by both computational and experimental data[9]. This pathway involves the direct attack of the nucleophile (Nu⁻) on the carbon atom of the trifluoromethyl group.

Causality Behind the Pathway: The significant electronegativity of the fluorine atoms and the positively charged sulfonium center polarizes the S-CF₃ bond, rendering the CF₃ carbon atom electrophilic. This allows it to accept a pair of electrons from an incoming nucleophile.

Computational studies, particularly Density Functional Theory (DFT) and ab initio calculations, have provided profound insight into the transition state of this process[1][10][11]. These models consistently predict that a backside attack , analogous to a classical S_N2 reaction, is energetically favored over a frontside attack[10][11]. The energy barrier for the backside mechanism is calculated to be significantly lower, suggesting it is the dominant trajectory[10][11]. This backside attack results in the displacement of the dibenzothiophene leaving group.

Caption: The Polar S_N2-like mechanism for electrophilic trifluoromethylation.

The Single-Electron Transfer (SET) Pathway

An alternative mechanism, the Single-Electron Transfer (SET) pathway, has also been considered, particularly for nucleophiles with low oxidation potentials[3][12]. In this process, the reaction is initiated by the transfer of a single electron from the nucleophile to the Umemoto reagent[13].

Causality Behind the Pathway: This transfer is thermodynamically feasible if the nucleophile is sufficiently electron-rich to act as a reducing agent. The SET event generates a trifluoromethyl radical (CF₃•), a dibenzothiophene molecule, and a nucleophile radical cation (Nu•⁺)[14]. The highly reactive CF₃• radical then rapidly combines with the nucleophile radical cation (or the parent nucleophile) to form the final product.

While plausible, extensive computational investigations have revealed that for many common nucleophiles like pyrrole and sodium acetoacetate, a simple SET mechanism is energetically unfavorable compared to the polar backside attack[10][11]. However, the SET pathway cannot be entirely ruled out and may be operative under specific conditions, such as photochemical activation, or with specific substrates that are prone to one-electron oxidation[15].

Caption: The Single-Electron Transfer (SET) mechanism for trifluoromethylation.

Experimental Protocol: A Self-Validating System

The trustworthiness of a synthetic method lies in its reproducibility and the clear rationale behind each step. Below is a representative, self-validating protocol for the trifluoromethylation of a β-ketoester, a common class of nucleophiles[7].

Objective: To synthesize an α-trifluoromethyl-β-ketoester using Umemoto's Reagent.

Materials:

-

β-ketoester (1.0 equiv)

-

Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium triflate, 1.1 equiv)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Mild, non-nucleophilic base (e.g., Sodium Carbonate (Na₂CO₃) or an organic base like DBU, 1.5 equiv)

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

System Preparation (The "Why"): All glassware is flame-dried or oven-dried prior to use. This is critical to remove adsorbed water, which can quench the enolate nucleophile and hydrolyze the Umemoto reagent, reducing yield.

-

Reagent Dissolution (The "Why"): The β-ketoester (1.0 equiv) and the base (1.5 equiv) are dissolved in the anhydrous solvent under an inert atmosphere. The inert atmosphere prevents side reactions with oxygen and moisture. The base is required to deprotonate the acidic α-carbon of the ketoester, generating the reactive enolate nucleophile in situ.

-

Nucleophile Generation (The "Why"): The mixture is stirred at room temperature (or as specified by the procedure) for 30-60 minutes. This allows for the complete formation of the enolate. The choice of base is crucial; a strong, nucleophilic base could potentially react with the Umemoto reagent itself.

-

Addition of Trifluoromethylating Agent (The "Why"): Umemoto's Reagent (1.1 equiv) is added portion-wise to the solution. A slight excess ensures complete consumption of the limiting nucleophile. Portion-wise addition helps to control any potential exotherm. The reaction is often run at 0 °C or room temperature.

-

Reaction Monitoring (The "Why"): The reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS[1]. This is a self-validating step that provides real-time data on the consumption of starting material and the formation of the product, allowing the chemist to determine the optimal reaction time and avoid byproduct formation from prolonged reaction.

-

Workup and Quenching (The "Why"): Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the enolate and any remaining base. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM) to recover any dissolved product.

-

Purification (The "Why"): The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired α-trifluoromethyl-β-ketoester from the dibenzothiophene byproduct and other impurities[1].

Conclusion and Future Outlook

The continuous development of new generations of Umemoto's reagents with enhanced reactivity, such as the fluorinated and trifluoromethoxylated variants, has broadened the scope of electrophilic trifluoromethylation to include less reactive substrates[5][8]. Future research will likely focus on developing catalytic and enantioselective versions of these reactions, further expanding the synthetic chemist's toolkit for the precise and efficient installation of the vital trifluoromethyl motif in complex molecules.

References

-

Tsujibayashi, S., Kataoka, Y., Hirano, S., & Matsubara, H. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(24), 4517–4526. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]

-

Cahard, D., & Bizet, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]

-

Togni, A., et al. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]

-

Tsujibayashi, S., et al. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. PubMed. [Link]

-

Umemoto, T. (2011). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues... Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]

-

Ferreira, B. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The chemical reaction database. (2021). The next Umemoto. The chemical reaction database. [Link]

-

ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]

-

Cahard, D., & Bizet, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]

-

Mayr, H., et al. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link]

-

All Chemistry. (2022). SET (Single Electron Transfer) Mechanism. YouTube. [Link]

-

ResearchGate. Proposed mechanism (SET=single-electron transfer). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Umemoto Reagent I - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

The Umemoto Reagents: A Technical Guide to Electrophilic Trifluoromethylation

Introduction: The Trifluoromethyl Group and the Rise of Electrophilic Donors

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] This small functional group can dramatically alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Historically, the direct incorporation of a CF₃ group presented a significant synthetic challenge. The development of shelf-stable, electrophilic trifluoromethylating agents revolutionized this field, and among the most prominent and widely utilized are the Umemoto reagents.[3][4]

Developed by Teruo Umemoto and his-coworkers, these reagents are sulfonium salts designed to act as potent electrophilic "CF₃⁺" synthons.[3][5] This technical guide provides an in-depth exploration of the physical and chemical properties of Umemoto's reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their reactivity, handling, and application.

I. The Genesis and Evolution of Umemoto's Reagents

The journey of Umemoto's reagents began with the recognition of the need for practical and efficient methods for electrophilic trifluoromethylation. The initial reagents, now known as the first-generation or Umemoto's Reagent I , are S-(trifluoromethyl)dibenzothiophenium salts, typically with tetrafluoroborate or triflate as the counter-anion.[3][4] These compounds proved to be effective for the trifluoromethylation of a wide range of nucleophiles.[3][4]

To enhance reactivity and thermal stability, second-generation reagents, or Umemoto's Reagent II , were developed.[6][7][8] These reagents feature electron-withdrawing fluorine substituents on the dibenzothiophene core, which increases the electrophilicity of the trifluoromethyl group.[6][7][8] More recently, the even more powerful Umemoto Reagent IV was introduced, bearing trifluoromethoxy groups, further amplifying its reactivity.[9][10] The evolution of these reagents has provided chemists with a tunable toolbox for a broad spectrum of trifluoromethylation reactions.[2]

II. Physical Properties: Stability and Solubility

A key advantage of Umemoto's reagents is their character as stable, crystalline solids that are generally easy to handle in the atmosphere, a significant improvement over many earlier trifluoromethylating agents.[11]

| Property | Umemoto's Reagent I | Umemoto's Reagent II | Umemoto's Reagent IV |

| Appearance | White crystalline solid[12] | Solid[6][7][8] | Solid[9][10][11] |

| Thermal Stability | Good | Superior to Reagent I[6][7][8] | High |

| Hygroscopicity | Low[11] | Low | Low[11] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). Solubility in less polar solvents (e.g., DCM, DCE) is often sufficient for reactions. | Similar to Reagent I, with good solubility in common organic solvents used for trifluoromethylation reactions. | Soluble in polar aprotic solvents like DMF.[2] |

Note on Solubility: Precise quantitative solubility data in a wide range of solvents is not extensively published. However, the successful application of these reagents in various solvent systems, as documented in numerous publications, provides practical guidance. For instance, reactions are commonly carried out in solvents such as dichloromethane (DCM), dichloroethane (DCE), acetonitrile (MeCN), and dimethylformamide (DMF).

III. Chemical Properties: The Heart of Reactivity

The chemical behavior of Umemoto's reagents is dominated by their ability to act as electrophilic trifluoromethylating agents. They are designed to deliver a trifluoromethyl cation (CF₃⁺) equivalent to a wide array of nucleophiles.[5][13][14]

A. Mechanism of Trifluoromethylation

The generally accepted mechanism for the reaction of Umemoto's reagents with nucleophiles involves a direct nucleophilic attack on the trifluoromethyl group. Computational studies, including Density Functional Theory (DFT), support a backside nucleophilic attack on the CF₃ group.[5]

However, the reactivity of Umemoto's reagents is not limited to a simple polar mechanism. Under certain conditions, particularly in the presence of a single-electron transfer (SET) reductant, they can also serve as a source of the trifluoromethyl radical (CF₃•).[5][13][14] This dual reactivity expands their synthetic utility to substrates that are not amenable to direct nucleophilic attack.[13][14]

Caption: Dual mechanistic pathways of Umemoto's reagents.

B. Factors Influencing Reactivity

The electrophilicity of the trifluoromethyl group in Umemoto's reagents, and thus their reactivity, can be finely tuned by modifying their structure:

-

Substituents on the Dibenzothiophene Core: Electron-withdrawing groups, such as fluorine in Reagent II and trifluoromethoxy in Reagent IV, increase the positive charge on the sulfur atom.[2][6][7][8] This inductively withdraws electron density from the S-CF₃ bond, making the trifluoromethyl group more susceptible to nucleophilic attack.[2][6][7][8] Consequently, the reactivity order is: Umemoto Reagent IV > Umemoto Reagent II > Umemoto Reagent I .[2]

-

The Counter-anion (X⁻): The nature of the counter-anion can also influence the reactivity. While less impactful than the substituents on the cationic core, the counter-anion can affect the solubility and the overall reaction kinetics. Commonly used counter-anions are tetrafluoroborate (BF₄⁻) and triflate (OTf⁻).

C. Scope of Trifluoromethylation Reactions

Umemoto's reagents have demonstrated remarkable versatility in the trifluoromethylation of a diverse range of substrates.[15] Key applications include:

-

C-Nucleophiles: This is the most common application, including the trifluoromethylation of enolates, silyl enol ethers, β-ketoesters, and electron-rich aromatic and heteroaromatic compounds.[4][10]

-

Heteroatom Nucleophiles: Thiols, phosphines, and other heteroatom-centered nucleophiles can be efficiently trifluoromethylated.[6][7][8]

-

Unsaturated Systems: Alkenes and alkynes can undergo trifluoromethylation, often in the presence of a catalyst.[6][7][8][15]

-

Organometallic Reagents: Aryl boronic acids and other organometallic species can be trifluoromethylated, typically with the aid of a transition metal catalyst.[15]

IV. Experimental Protocols and Safe Handling

While Umemoto's reagents are considered relatively safe to handle, appropriate laboratory safety precautions are essential.

A. General Experimental Protocol for Trifluoromethylation of a β-Ketoester

This protocol is a representative example and may require optimization for specific substrates.

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 equiv). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This is repeated three times.

-

Solvent and Base: Anhydrous solvent (e.g., DCM or MeCN) is added via syringe, followed by the addition of a suitable base (e.g., a non-nucleophilic organic base or an inorganic base, 1.1 equiv). The mixture is stirred at room temperature for 10-15 minutes to generate the enolate.

-

Addition of Umemoto's Reagent: Umemoto's reagent (1.1-1.5 equiv) is added in one portion under a positive flow of inert gas.

-

Reaction Monitoring: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and reagent) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.

Caption: General experimental workflow for trifluoromethylation.

B. Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Ventilation: Handle Umemoto's reagents in a well-ventilated fume hood.[16][17]

-

Storage: Store the reagents in a cool, dry place away from incompatible materials.[12]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While not pyrophoric, it is good practice to handle all reagents with care and to consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.[18]

V. Conclusion: A Powerful Tool for Modern Synthesis

Umemoto's reagents have firmly established themselves as indispensable tools for the introduction of the trifluoromethyl group in organic synthesis. Their stability, ease of handling, and tunable reactivity have made them a preferred choice for researchers in both academic and industrial settings.[19] The continuous development of more powerful and efficient generations of these reagents ensures their continued importance in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Umemoto, T. et al. (1995). Useful electrophilic trifluoromethylating agents; S-, Se and Te-(trifluoromethyl)

-

Postigo, A. et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal. [Link]

-

Cahard, D. et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]

-

Postigo, A. et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

-

Umemoto, T. et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry. [Link]

-

Mayr, H. et al. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Angewandte Chemie International Edition. [Link]

-

Umemoto, T. et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Umemoto's Reagent. [Link]

-

Cahard, D. et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]

-

Umemoto, T. et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]

-

Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. [Link]

-

Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials Introduction. [Link]

-

UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]

- 8. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Umemoto Reagent I - Enamine [enamine.net]

- 13. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 17. ehs.uci.edu [ehs.uci.edu]

- 18. Page loading... [guidechem.com]

- 19. pubs.acs.org [pubs.acs.org]

The Advent of Electrophilic Trifluoromethylation: A Technical Guide to S-(Trifluoromethyl)dibenzothiophenium Salts

Abstract

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides an in-depth exploration of S-(trifluoromethyl)dibenzothiophenium salts, commonly known as Umemoto's reagents, which have emerged as powerful and versatile tools for electrophilic trifluoromethylation. We will traverse the historical landscape of their discovery, delve into their synthesis and structural diversity, and provide detailed protocols for their application in modern organic chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical guidance on the use of these pivotal reagents.

Introduction: The Quest for a Trifluoromethyl Cation Equivalent

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] Historically, the introduction of this highly electronegative moiety has been a significant synthetic challenge. Early methods often relied on harsh conditions or nucleophilic trifluoromethyl sources, which limited their functional group tolerance and substrate scope. The concept of an "electrophilic" trifluoromethylating agent, a reagent capable of delivering a CF₃⁺ synthon, was initially met with skepticism due to the inherent instability of the trifluoromethyl cation.[4][5]

However, the pioneering work of L. M. Yagupolskii and his co-workers in 1984 marked a paradigm shift. They demonstrated that S-(trifluoromethyl)diarylsulfonium salts could effectively trifluoromethylate soft nucleophiles like thiophenolates, heralding the era of electrophilic trifluoromethylation.[4][6] This breakthrough laid the groundwork for the development of more stable, reactive, and user-friendly reagents.

The Umemoto Era: Discovery and Evolution of Dibenzothiophenium Salts

Building on Yagupolskii's foundation, Teruo Umemoto and his research group developed a new class of electrophilic trifluoromethylating agents in the early 1990s: S-(trifluoromethyl)dibenzothiophenium salts.[7][8] These reagents, now famously known as Umemoto's reagents, exhibited superior stability and reactivity compared to their acyclic predecessors, making electrophilic trifluoromethylation a practical and accessible transformation for a broader range of substrates.[4][6]

The initial synthesis of these salts was a multi-step process, which presented a barrier to their widespread adoption.[9] Recognizing this limitation, Umemoto and others dedicated significant effort to developing more efficient synthetic routes, culminating in practical one-pot preparations.[7][9] This advancement was crucial for their commercialization and subsequent explosion in use within both academic and industrial laboratories.[4][6]

Further research has led to the development of "second-generation" Umemoto's reagents with enhanced reactivity and thermal stability. By strategically introducing electron-withdrawing fluorine substituents onto the dibenzothiophene core, researchers have created more powerful reagents that are also recyclable, addressing both synthetic and environmental concerns.[9] A notable example is the development of 2,8-difluoro- and 2,3,7,8-tetrafluoro-S-(trifluoromethyl)dibenzothiophenium salts.[9] More recently, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) has been introduced as an even more powerful and easy-to-handle agent.[7][10]

Synthesis of S-(Trifluoromethyl)dibenzothiophenium Salts

The synthesis of Umemoto's reagents has evolved significantly, from lengthy sequences to efficient one-pot procedures. Below are representative protocols for the preparation of the parent salt and a more recent, powerful analogue.

One-Pot Synthesis of S-(Trifluoromethyl)dibenzothiophenium Triflate

This method, developed for large-scale preparation, avoids the isolation of intermediates, making it a practical choice for routine use.[4]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-(phenyl)phenyl trifluoromethyl sulfoxide in a suitable solvent, add an excess of 60% fuming sulfuric acid (SO₃·H₂SO₄) at 0 °C.

-

Cyclization: Allow the reaction to proceed at 0 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Anion Exchange: Carefully quench the reaction mixture with ice-water. Extract the aqueous layer with an organic solvent. To the aqueous layer, add a solution of sodium trifluoromethanesulfonate (NaOTf) or tetrafluoroboric acid (HBF₄) to precipitate the corresponding sulfonium salt.

-

Isolation: Collect the precipitate by filtration, wash with cold water and a suitable organic solvent, and dry under vacuum to afford the S-(trifluoromethyl)dibenzothiophenium salt.

One-Pot Synthesis of S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium Triflate (Umemoto Reagent IV)

This procedure highlights the synthesis of a more potent, modern Umemoto reagent from a readily available starting material.[7]

Experimental Protocol:

-

Reaction Mixture: Combine 3,3'-bis(trifluoromethoxy)biphenyl, sodium trifluoromethanesulfinate (CF₃SO₂Na), trifluoroacetic anhydride ((CF₃CO)₂O), and trifluoroacetic acid (CF₃COOH) in a reaction vessel.

-

Cyclization and Trifluoromethylation: Add trifluoromethanesulfonic acid (TfOH) to the mixture and stir at the appropriate temperature until the reaction is complete.

-

Workup and Isolation: After completion, the reaction mixture is worked up through precipitation and filtration to yield the desired S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate.

Physicochemical Properties and Reactivity

S-(trifluoromethyl)dibenzothiophenium salts are typically crystalline solids that are stable to air and moisture, allowing for easy handling and storage.[4][6] Their reactivity is tunable by modifying the substituents on the dibenzothiophene core and by changing the counter-anion. Electron-withdrawing groups on the aromatic rings increase the electrophilicity of the sulfur center, leading to more powerful trifluoromethylating agents.[7][9]

The general reactivity trend follows the electrophilicity of the chalcogen, with telluronium salts being more reactive than selenonium, which are in turn more reactive than the common thiophenium salts.[6]

Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents

| Reagent Type | Representative Structure | Key Features |

| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium triflate | High stability, broad substrate scope, commercially available.[4][6] |

| Second-Generation Umemoto's Reagents | 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate | Higher reactivity and thermal stability, recyclable.[9] |

| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Hypervalent iodine reagents, mild reaction conditions.[6][11] |

| Yagupolskii's Reagents | Diaryl(trifluoromethyl)sulfonium salts | The first examples of electrophilic trifluoromethylating agents.[4][6] |

Applications in Organic Synthesis: A Practical Guide

Umemoto's reagents have found widespread application in the trifluoromethylation of a diverse array of nucleophiles, including carbon, nitrogen, oxygen, sulfur, and phosphorus-centered species.

C-Trifluoromethylation of Carbonyl Compounds

A cornerstone application of Umemoto's reagents is the α-trifluoromethylation of carbonyl compounds via their enolates or enol ethers.

Experimental Workflow: Trifluoromethylation of a β-Ketoester

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brynmawr.edu [brynmawr.edu]

Spectroscopic Characterization of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate: A Technical Guide

Introduction

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, widely known in the scientific community as Umemoto's Reagent I, is a powerful electrophilic trifluoromethylating agent pivotal in the synthesis of a diverse array of trifluoromethylated organic compounds.[1] Its efficacy in introducing the trifluoromethyl (CF₃) group—a moiety of significant interest in pharmaceutical and agrochemical development due to its profound impact on metabolic stability, lipophilicity, and bioavailability—necessitates a thorough understanding of its structural and electronic properties.[2] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide actionable insights for laboratory practice.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a cationic dibenzothiophenium core, where the sulfur atom is substituted with a trifluoromethyl group, and a tetrafluoroborate anion. This ionic nature and the presence of fluorine and sulfur atoms give rise to distinct spectroscopic signatures.

Caption: Molecular structure of the 5-(Trifluoromethyl)dibenzothiophenium cation and the Tetrafluoroborate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the dibenzothiophenium core is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The deshielding of the aromatic protons is due to the electron-withdrawing nature of the sulfonium group. The exact chemical shifts and coupling patterns will be influenced by the solvent used, with DMSO-d₆ being a common choice for this type of salt.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.5 - 8.8 | m | 2H | Protons ortho to the sulfur atom |

| 8.2 - 8.4 | m | 2H | Protons in the bay region |

| 7.8 - 8.1 | m | 4H | Remaining aromatic protons |

Note: This is a predicted spectrum based on the analysis of similar aromatic sulfonium salts. The actual spectrum may show slight variations.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the dibenzothiophenium cation. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic region will display multiple signals corresponding to the different carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 140 - 145 | s | Quaternary carbons attached to sulfur |

| 130 - 138 | d | Aromatic CH carbons |

| 120 - 130 | d | Aromatic CH carbons |

| ~125 | q (¹JCF ≈ 320 Hz) | CF₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for this compound. It will show a singlet for the trifluoromethyl group and a signal for the tetrafluoroborate anion. The chemical shift of the S-CF₃ group is a key diagnostic feature. Based on data for analogous S-trifluoromethylated compounds, the chemical shift is expected in the range of -40 to -45 ppm relative to CFCl₃.[3] The tetrafluoroborate anion will give rise to a sharp singlet around -150 ppm.

Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -42.0 | s | S-CF₃ |

| -150 | s | BF₄⁻ |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the aromatic region and any potential impurities.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Ensure the spectral width is sufficient to observe both the S-CF₃ and BF₄⁻ signals.

-

-

Data Processing: Process the acquired data with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak for ¹H and ¹³C, and an external standard (like CFCl₃) for ¹⁹F.

Caption: A generalized workflow for the NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in the molecule. For this compound, the IR spectrum will be dominated by absorptions from the aromatic rings, the C-F bonds of the trifluoromethyl group, and the B-F bonds of the tetrafluoroborate anion.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1250 - 1050 | Very Strong, Broad | C-F stretching (CF₃) and B-F stretching (BF₄⁻)[4][5] |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

The most characteristic feature will be the very strong and broad absorption band between 1250 and 1050 cm⁻¹, which arises from the overlapping vibrations of the C-F bonds in the trifluoromethyl group and the B-F bonds of the tetrafluoroborate anion.[4][5]

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the ions present in a sample, offering confirmation of the molecular weight and insights into the molecule's fragmentation pattern. For an ionic compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.

Expected Mass Spectrum (Positive Ion Mode ESI)

In positive ion mode, the spectrum should show a prominent peak corresponding to the intact 5-(trifluoromethyl)dibenzothiophenium cation.

| m/z | Ion |

| 253.02 | [C₁₃H₈F₃S]⁺ |

Fragmentation Pathway

Under higher energy conditions (e.g., in-source fragmentation or tandem MS), the cation may fragment. A likely fragmentation pathway involves the loss of the trifluoromethyl radical, leading to the dibenzothiophene radical cation.

Caption: A plausible fragmentation pathway for the 5-(Trifluoromethyl)dibenzothiophenium cation in mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Tandem MS (Optional): To study fragmentation, perform a product ion scan by selecting the parent ion (m/z 253) in the first mass analyzer and scanning the fragment ions in the second.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity, purity, and for understanding its reactivity as a trifluoromethylating agent. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with standardized experimental protocols. The combination of these techniques provides a comprehensive and self-validating system for the analysis of this important reagent, empowering researchers in their synthetic endeavors.

References

- Umemoto, T. Exploration of Fluorination Reagents Starting from FITS Reagents. Journal of Fluorine Chemistry2014, 167, 3–15.

-

Kameda, Y.; et al. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega2022 , 7 (35), 31053–31063. [Link]

-

National Center for Biotechnology Information. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

-

Kameda, Y.; et al. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion. ACS Omega2021 , 6 (2), 1349–1359. [Link]

Sources

- 1. Umemoto Reagent I - Enamine [enamine.net]

- 2. 5-(三氟甲基)二苯并噻吩鎓四氟硼酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Storage of Umemoto's Reagents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Power and Practicality of Electrophilic Trifluoromethylation

The introduction of a trifluoromethyl (−CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. This has made electrophilic trifluoromethylating agents indispensable tools in medicinal chemistry and materials science. Among these, the S-(trifluoromethyl)dibenzothiophenium salt-based reagents developed by Teruo Umemoto and his co-workers have gained widespread use due to their efficacy and solid-state nature, which facilitates handling compared to gaseous or highly volatile reagents.[1][2][3] This guide provides an in-depth analysis of the stability and optimal storage conditions for various generations of Umemoto's reagents, grounded in available technical data and field-proven insights to ensure their reliable performance and safe handling in a laboratory setting.

Understanding the Generations of Umemoto's Reagents: A Stability Perspective

The family of Umemoto's reagents has evolved to offer enhanced reactivity and stability. While all are generally considered "shelf-stable" crystalline solids, their thermal and hygroscopic properties vary, influencing their storage requirements and long-term viability.[1][4][5]

-

Umemoto's Reagent I (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate or triflate): The first generation of these powerful electrophilic trifluoromethylating agents. While effective, subsequent generations have been developed to improve upon their stability.[6]

-

Umemoto's Reagent II (e.g., 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium salts): This generation was designed for enhanced thermal stability. It exhibits superior thermal stability and electrophilicity compared to Reagent I.[4][5]

-

Umemoto's Reagent IV (S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate): A more recent iteration, noted for being a non-hygroscopic and stable solid that is easy to handle in the atmosphere.[3]

-

Mes-Umemoto Reagent (Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate): A related sulfonium salt-based reagent with specific applications, for which more stringent storage conditions are often recommended.[7]

Factors Influencing the Stability of Umemoto's Reagents

The long-term stability of Umemoto's reagents is primarily influenced by three factors: temperature, moisture, and exposure to incompatible substances. Understanding the interplay of these factors is crucial for maintaining the reagent's integrity and ensuring reproducible experimental outcomes.

Caption: Key factors influencing the stability of Umemoto's reagent.

Thermal Stability Profile

While often described as "thermally stable," it is critical to understand that this is a relative term. Elevated temperatures will lead to decomposition.

| Reagent Variant | Melting Point (°C) | Observations |

| Umemoto's Reagent I (tetrafluoroborate) | 162-164 | |

| Umemoto's Reagent I (triflate) | 155 | |

| Umemoto's Reagent IV | 157-158 | Melts with decomposition. |

Data compiled from multiple sources.

The melting points, particularly those noted "with decomposition," provide a critical upper limit for handling and storage. Exceeding these temperatures will result in the breakdown of the reagent, leading to a loss of trifluoromethylating power and the potential release of hazardous gases.[8] While comprehensive thermogravimetric analysis (TGA) data is not widely published, the available melting points underscore the importance of avoiding high temperatures.

Moisture and Hydrolytic Stability

Umemoto's reagents, being sulfonium salts, have a degree of hygroscopicity.[9] The presence of water can lead to hydrolysis, which degrades the reagent and can affect the outcome of reactions.

-

Umemoto's Reagent IV has been specifically described as having low hygroscopicity, making it easier to handle in a standard atmosphere compared to earlier generations.

-

For other variants, it is best practice to assume they are moisture-sensitive and to handle them accordingly. Safety data sheets for some variants explicitly state "Hygroscopic. Keep contents under inert gas."[9]

Recommended Storage Conditions

To maximize the shelf-life and ensure the consistent performance of Umemoto's reagents, the following storage conditions are recommended based on available data and best practices for handling sensitive chemical reagents:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) or Freeze (-20 °C) | Lower temperatures slow the rate of potential decomposition. For the Mes-Umemoto reagent, -20 °C is explicitly recommended.[7] For other variants, refrigeration is a prudent general practice. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[9] |

| Container | Tightly sealed, opaque container | Prevents moisture ingress and protects from light, which can be a source of energy for degradation pathways. Use original manufacturer packaging where possible. |

| Location | Cool, dry, and well-ventilated area away from incompatible materials | Standard safe laboratory practice to prevent accidental reactions and ensure a stable storage environment.[10] |

Experimental Protocol: Laboratory Handling and Storage

Adherence to a strict protocol for handling and storage is paramount for both safety and experimental success.

1. Receiving and Initial Storage:

- Upon receipt, inspect the container for any signs of damage or compromise.

- Immediately transfer the reagent to the designated long-term storage location (refrigerator or freezer).

- Log the date of receipt on the container.

2. Dispensing the Reagent:

- Allow the container to equilibrate to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

- If possible, handle the reagent in a glovebox or under a stream of inert gas.

- Use clean, dry spatulas and weighing vessels.

- Promptly and securely reseal the container, purging with an inert gas if possible, before returning it to cold storage.

3. Incompatible Materials and Conditions:

- Avoid: Strong oxidizing agents, strong bases, and excessive heat.[11]

- Umemoto's reagents are classified as combustible solids, so they should be stored away from sources of ignition.

4. Signs of Decomposition:

- Visually inspect the reagent before use. Any change in color, texture (e.g., clumping), or the presence of an unusual odor may indicate decomposition.

- If decomposition is suspected, it is advisable to use a fresh batch of the reagent to avoid compromising experimental results.

Decomposition Pathways and Byproducts

While detailed mechanistic studies on the decomposition of Umemoto's reagents are not extensively published, the primary degradation pathways are understood to be thermal decomposition and hydrolysis.

Caption: Postulated decomposition pathways for Umemoto's reagent.

Upon thermal decomposition, the release of irritating and potentially toxic gases is a significant safety concern.[8] These may include hydrogen fluoride (HF) and various organosulfur compounds. Hydrolysis can lead to the formation of the corresponding dibenzothiophene S-oxide and hydrofluoric acid.

Conclusion: Ensuring the Integrity of a Powerful Reagent

Umemoto's reagents are robust and highly effective tools for electrophilic trifluoromethylation. Their "shelf-stable" nature is a significant advantage, but it is contingent upon proper storage and handling. By understanding the factors that influence their stability—namely temperature, moisture, and chemical incompatibilities—and by adhering to the storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of these valuable reagents, leading to safer laboratory practices and more reliable and reproducible scientific outcomes.

References

-

Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Examining the Alkaline Stability of Tris(dialkylamino)sulfoniums and Sulfoxoniums. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Organic & Biomolecular Chemistry. [Link]

-

Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Use of a Novel Fluorinated Organosulfur Compound To Isolate Bacteria Capable of Carbon-Sulfur Bond Cleavage. (2004). Applied and Environmental Microbiology, 70(3), 1230-1236. [Link]

-

Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. (2021). Journal of the American Chemical Society, 143(12), 4585-4591. [Link]

-

(PDF) Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 4, 2026, from [Link]

-

Synthetic Applications of Sulfonium Salts. (2018). Chemistry – A European Journal, 24(55), 14618-14636. [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014). Chemistry – A European Journal, 20(50), 16488-16504. [Link]

-

Recent Applications of Sulfonium Salts in Synthesis and Catalysis. (2024). Chemistry – A European Journal. [Link]

-

Sulfuryl fluoride. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

THE STEREOCHEMISTRY OF SULFONIUM SALTS. (n.d.). CORE. Retrieved January 4, 2026, from [Link]

-

Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Degradation and Transformation of Organic Fluorine Compounds. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

Sources

- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Umemoto Reagent I - Enamine [enamine.net]

- 7. Mes -Umemoto 试剂 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is paramount to successful experimentation and process optimization. This guide provides a comprehensive technical overview of the solubility of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, a prominent electrophilic trifluoromethylating agent commonly known as Umemoto's Reagent I.[1][2] While precise quantitative solubility data across a wide spectrum of organic solvents is not extensively documented in publicly available literature, this guide synthesizes known qualitative information, explores the key factors governing its solubility, and provides a robust experimental protocol for determining its solubility in specific systems.

Introduction to this compound

This compound is a salt consisting of a dibenzothiophenium cation functionalized with a trifluoromethyl group and a tetrafluoroborate anion. It is a white crystalline solid widely employed in organic synthesis to introduce the trifluoromethyl (-CF3) group into a variety of nucleophiles.[1] The incorporation of a -CF3 group can significantly alter the biological and chemical properties of a molecule, making this reagent a valuable tool in drug discovery and materials science.[3]